2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine
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Overview
Description
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a cyclohexylmethyl group, and a sulfonyl-substituted oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the morpholine ring with cyclohexylmethyl halide under basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-1,2-oxazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonyl compounds.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with critical cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-(methylamino)-2-cyclohexen-1-one hydrochloride
- 3-(2-Ethylhexylamino)-5,5-dimethyl-2-cyclohexen-1-one
- 2-Cyclohex-3-enyl-5,5-dimethyl-(1,3)dioxane
Uniqueness
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine stands out due to its unique combination of a morpholine ring, a cyclohexylmethyl group, and a sulfonyl-substituted oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-12-16(13(2)22-17-12)23(19,20)18-8-9-21-15(11-18)10-14-6-4-3-5-7-14/h14-15H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPCLYYMLZPHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(C2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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